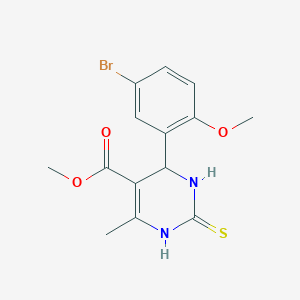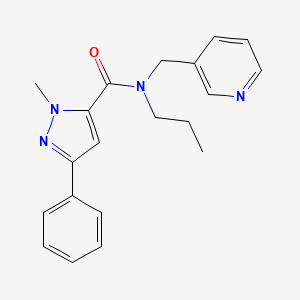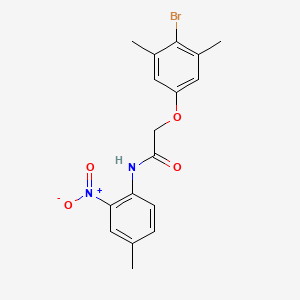
4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Descripción general
Descripción
The compound tBubpyCAMCN is a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . Another compound, 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid, may contain varying amounts of anhydride .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid has the molecular formula C18H23BO3 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. For example, 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid has a molecular weight of 298.18 and a melting point of 124-137 °C .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The compound's structure suggests its potential use in organic synthesis and catalysis. For instance, studies on dirhodium-catalyzed phenol and aniline oxidations highlight the efficiency of tert-butylperoxy radicals generated from tert-butyl hydroperoxide in oxidizing phenols and anilines, showcasing a method where similar compounds could serve as substrates or catalysts for selective oxidation reactions (Ratnikov et al., 2011). Such reactions are significant in synthesizing complex organic molecules, indicating the potential application of the compound in creating or modifying organic molecules through catalytic processes.
Material Stabilization
Research into the stabilization of materials, particularly polymers, has explored the use of tert-butylphenol derivatives as stabilizers against photo-oxidation and thermal degradation. A study on the synthesis of new combined phenol/hindered amine stabilizers based on toluene-2,4-diisocyanate with different phenols, including tert-butylphenols, underscores the importance of such compounds in enhancing polymer stability (Mosnáček et al., 2003). These findings suggest that derivatives of "4-(4-tert-butyl-2-methylphenoxy)butylamine oxalate" could be valuable in applications requiring material preservation from oxidative stress and thermal degradation.
Molecular Structure Analysis
The complex molecular structure of "4-(4-tert-butyl-2-methylphenoxy)butylamine oxalate" also lends itself to studies aimed at understanding molecular interactions and designing novel materials. For example, research on the electronic structure of bis(o-iminobenzosemiquinonato)metal complexes (Cu, Ni, Pd) involving similar structural motifs to the compound provides insights into the physical oxidation states and the behavior of radical ligands in transition-metal complexes (Chaudhuri et al., 2001). Such studies are crucial for the development of advanced materials with specific electronic, magnetic, or optical properties.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-15-14-16(18(2,3)4)8-9-17(15)21-12-7-6-10-19-11-13-20-5;3-1(4)2(5)6/h8-9,14,19H,6-7,10-13H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYORZMRGYQQPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCCNCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4002469.png)
![1-[2-(2-biphenylyloxy)ethyl]piperidine oxalate](/img/structure/B4002474.png)


![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B4002487.png)
![2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4002489.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002501.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4002502.png)


![1-[3-(4-phenylmethoxyphenoxy)propyl]imidazole](/img/structure/B4002524.png)

![2-Methoxyethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4002553.png)
![1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4002559.png)
